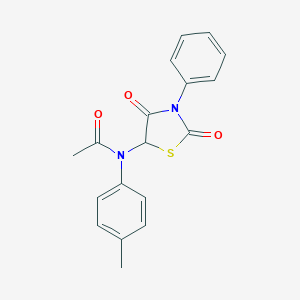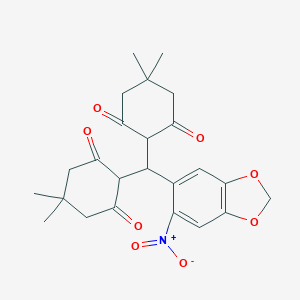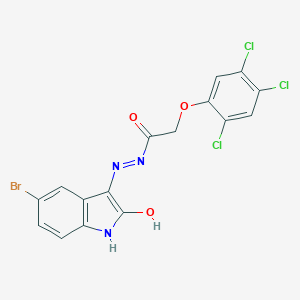
3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a nitro group attached to the benzylidene moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-aminobenzamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used as a corrosion inhibitor for metals, particularly in saline environments
Mechanism of Action
The mechanism of action of 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer research, the compound has been shown to inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
- (4-NITRO-BENZYLIDENE)- (4-NITRO-PHENYL)-AMINE
- (3-NITRO-BENZYLIDENE)- (4-PHENYLAZO-PHENYL)-AMINE
- N4,N4
-bis(2, 3, 4 nitro benzylidene) biphenyi-4-4-diamine
Comparison: Compared to these similar compounds, 3-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit a broad spectrum of biological activities. Its nitro group also makes it more reactive in certain chemical reactions, providing versatility in synthetic applications .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c15-14(18)11-2-1-3-12(8-11)16-9-10-4-6-13(7-5-10)17(19)20/h1-9H,(H2,15,18) |
InChI Key |
MDLDCNRWKUCLBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-3-methoxyphenyl] 3-bromobenzoate](/img/structure/B420487.png)
![N'-acetyl-N'-[(2-fluorophenyl)(4-methylphenyl)methyl]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B420490.png)

![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420492.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420493.png)
![methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate](/img/structure/B420495.png)


![3-[4-(Dimethylamino)phenyl]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420501.png)
![(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B420504.png)

![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
